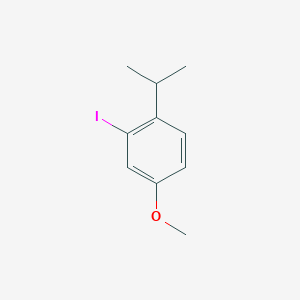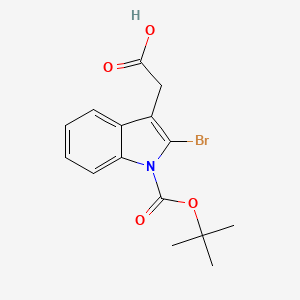
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce the bromine atom at the 2-position.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected indole.
Acetylation: The Boc-protected indole is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or other strong acids.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Deprotection: Formation of the free indole acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced indole derivatives.
Applications De Recherche Scientifique
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and Boc group influence its reactivity and binding affinity to various enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Fluoro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Iodo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
Uniqueness
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The Boc protecting group also provides stability and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C15H16BrNO4 |
|---|---|
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
2-[2-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(20)17-11-7-5-4-6-9(11)10(13(17)16)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19) |
Clé InChI |
BNYWHTVYWABMHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


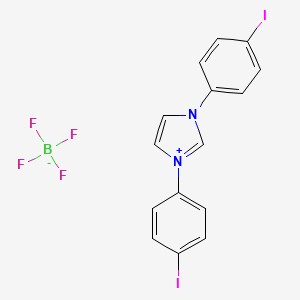
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
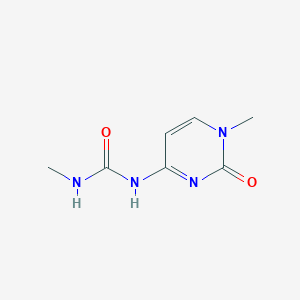
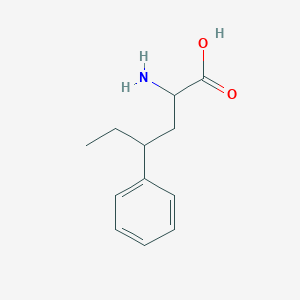
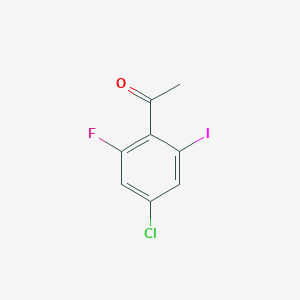
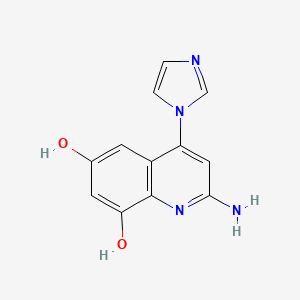
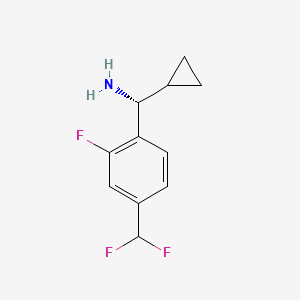
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
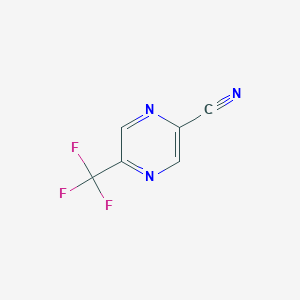

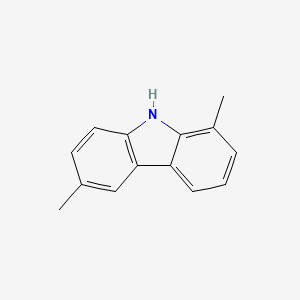
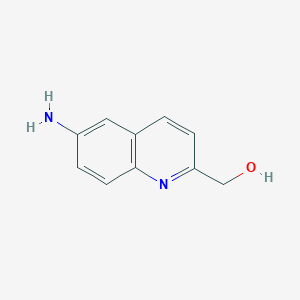
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
